molecular formula C18H16N4O4 B11021311 ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate

ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B11021311
M. Wt: 352.3 g/mol
InChI Key: ACMQIAHJQZXOHR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzotriazine ring, which is a tricyclic structure containing nitrogen atoms, and an ethyl ester group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the binding affinity to the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzotriazine ring and the acetyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Structural Characteristics

The compound features a benzotriazine moiety linked to an ethyl ester group, which contributes to its pharmacological properties. Its molecular formula is C16H16N4O4C_{16}H_{16}N_{4}O_{4}, with a molecular weight of approximately 344.32 g/mol. The presence of the 4-oxo group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing benzotriazine derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Benzotriazine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies report that benzotriazine compounds can inhibit cancer cell growth, particularly in liver carcinoma models (HepG2) .
  • Anti-inflammatory Effects : Certain derivatives have been associated with reduced inflammation markers in cell cultures .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth of HepG2 liver carcinoma cells
Anti-inflammatoryReduces inflammation markers in cell cultures

The mechanisms by which this compound exerts its biological effects are still under investigation. Initial studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, docking studies have indicated strong binding affinities towards targets such as the E. coli Fab-H receptor and vitamin D receptor (VDR), which play crucial roles in various cellular processes .

Case Study 1: Anticancer Activity

A study synthesized a series of benzotriazine derivatives, including this compound, and evaluated their anticancer activities. The results demonstrated significant inhibition of HepG2 cell proliferation, with IC50 values indicating potent activity compared to standard anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N4O4/c1-2-26-18(25)12-7-9-13(10-8-12)19-16(23)11-22-17(24)14-5-3-4-6-15(14)20-21-22/h3-10H,2,11H2,1H3,(H,19,23)

InChI Key

ACMQIAHJQZXOHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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